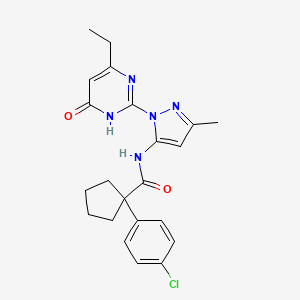
3-(2-bromophenyl)-N-(2-(2-chlorophenyl)-2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-(2-(2-chlorophenyl)-2-methoxyethyl)propanamide is a useful research compound. Its molecular formula is C18H19BrClNO2 and its molecular weight is 396.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental and Biological Applications
Environmental Estrogens and Pesticide Metabolism :Compounds like Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, are studied for their environmental and biological impacts. Methoxychlor metabolites, such as 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), exhibit estrogenic effects impacting fertility, pregnancy, and developmental processes in both genders. Such research underlines the ecological and health implications of environmental estrogens derived from pesticide metabolism and exposure (A. Cummings, 1997).
Chemical Analysis and Environmental Fate :Studies on compounds like Polybrominated Diphenyl Ethers (PBDEs) and their methoxy derivatives focus on their environmental fate, including their persistence, bioaccumulation, and toxicological effects. Analytical methods, such as electron impact (EI) and electron capture negative ionization (ECNI) mass spectrometry, play a crucial role in identifying and quantifying these substances, revealing their distribution in the environment and potential health risks (R. Hites, 2008).
Chemical Synthesis and Modification
Synthetic Pathways and Drug Discovery :Research on synthetic pathways and the modification of chemical structures is essential for developing new therapeutic agents. For example, the exploration of compounds for their tumor specificity and keratinocyte toxicity in the search for anticancer drugs demonstrates the intricate balance between efficacy and safety in drug development. Such studies guide the synthesis of compounds with optimized pharmacological profiles and reduced toxicity (Y. Sugita et al., 2017).
Agricultural Applications
Pesticide Application and Environmental Safety :The development and application of water-soluble formulations of pesticides through drip irrigation systems highlight the integration of chemical compounds in agricultural practices. This approach minimizes environmental impact, reduces worker exposure, and enhances the efficiency of pesticide use, pointing to the role of chemical research in sustainable agriculture (H. Ajwa et al., 2002).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO2/c1-23-17(14-7-3-5-9-16(14)20)12-21-18(22)11-10-13-6-2-4-8-15(13)19/h2-9,17H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFQZGKXRGJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

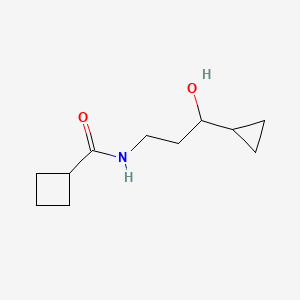
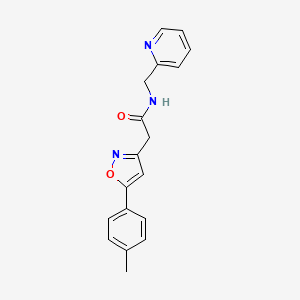
![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)

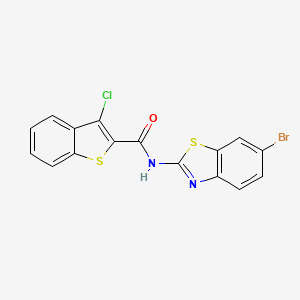
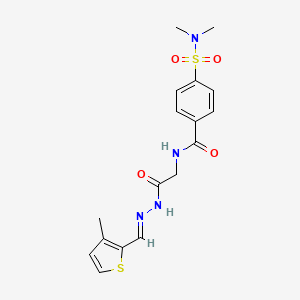

![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)
![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)
